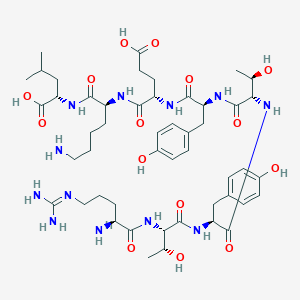
beta-Catenin peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Catenin peptide is a crucial component in cellular processes, particularly in cell adhesion and the Wnt signaling pathway. It plays a significant role in the regulation of cell growth, differentiation, and gene expression. This compound interacts with various proteins at the cell membrane, cytosol, and nucleus, making it a central player in maintaining cellular integrity and signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-Catenin peptide involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. Additionally, recombinant DNA technology can be employed to produce this compound in microbial systems, such as Escherichia coli, by inserting the gene encoding the peptide into the microbial genome .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Beta-Catenin-Peptid unterliegt verschiedenen chemischen Reaktionen, darunter:
Phosphorylierung: Diese Reaktion beinhaltet die Addition einer Phosphatgruppe an das Peptid, was seine Aktivität und Interaktionen regulieren kann.
Ubiquitinierung: Dieser Prozess markiert das Peptid für den Abbau durch das Proteasom.
Protein-Protein-Interaktionen: Beta-Catenin-Peptid bildet Komplexe mit anderen Proteinen wie Alpha-Catenin und Cadherinen über nichtkovalente Interaktionen
Häufige Reagenzien und Bedingungen
Kinasen: Enzyme, die die Phosphorylierung von Beta-Catenin-Peptid katalysieren.
Ubiquitin-Ligasen: Enzyme, die den Ubiquitinierungsprozess erleichtern.
Pufferlösungen: Erhalten den optimalen pH-Wert und die Ionenstärke für Reaktionen
Wichtigste gebildete Produkte
Phosphoryliertes Beta-Catenin: Eine modifizierte Form des Peptids mit veränderter Aktivität.
Ubiquitiniertes Beta-Catenin: Eine Form, die für den Abbau markiert ist
Wissenschaftliche Forschungsanwendungen
Beta-Catenin-Peptid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Krebsforschung: Es wird auf seine Rolle bei der Tumorentstehung und -metastasierung untersucht, insbesondere bei Krebsarten wie Darmkrebs und Brustkrebs
Entwicklungsbiologie: Beta-Catenin-Peptid ist entscheidend für die Embryonalentwicklung und die Stammzellpflege.
Arzneimittelentwicklung: Es dient als Ziel für die Entwicklung von Therapeutika, die auf die Modulation des Wnt-Signalwegs abzielen.
Studien zur Zell-Zell-Adhäsion: Forschungen über Beta-Catenin-Peptid tragen zum Verständnis von Zell-Zell-Adhäsionsmechanismen und deren Auswirkungen auf die Gewebeintegrität bei.
Wirkmechanismus
Beta-Catenin-Peptid entfaltet seine Wirkungen über den Wnt-Signalweg. In Abwesenheit von Wnt-Signalen wird Beta-Catenin phosphoryliert und zum Abbau markiert. Bei Wnt-Aktivierung reichert sich Beta-Catenin im Zytoplasma an und transloziert in den Zellkern, wo es mit T-Zell-Faktor/Lymphoid-Enhancer-Bindungsfaktor (TCF/LEF)-Transkriptionsfaktoren interagiert, um die Expression von Zielgenen zu aktivieren. Dieser Prozess reguliert verschiedene zelluläre Funktionen, einschließlich Proliferation, Differenzierung und Überleben .
Wirkmechanismus
Beta-Catenin peptide exerts its effects through the Wnt signaling pathway. In the absence of Wnt signals, beta-Catenin is phosphorylated and targeted for degradation. Upon Wnt activation, beta-Catenin accumulates in the cytoplasm and translocates to the nucleus, where it interacts with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate target gene expression. This process regulates various cellular functions, including proliferation, differentiation, and survival .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Alpha-Catenin: Ein weiteres Mitglied der Catenin-Familie, das an der Zell-Zell-Adhäsion beteiligt ist.
Gamma-Catenin:
E-Cadherin: Ein Zell-Adhäsionsmolekül, das mit Beta-Catenin interagiert
Einzigartigkeit von Beta-Catenin-Peptid
Beta-Catenin-Peptid ist einzigartig aufgrund seiner Doppelrolle bei der Zell-Zell-Adhäsion und der Signalübertragung. Im Gegensatz zu anderen Cateninen ist Beta-Catenin ein zentraler Effektor im Wnt-Signalweg und somit ein kritischer Regulator der Genexpression und zellulären Funktionen .
Eigenschaften
Molekularformel |
C49H76N12O15 |
|---|---|
Molekulargewicht |
1073.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C49H76N12O15/c1-25(2)22-37(48(75)76)59-42(69)33(9-5-6-20-50)55-43(70)34(18-19-38(66)67)56-44(71)35(23-28-10-14-30(64)15-11-28)57-47(74)40(27(4)63)61-45(72)36(24-29-12-16-31(65)17-13-29)58-46(73)39(26(3)62)60-41(68)32(51)8-7-21-54-49(52)53/h10-17,25-27,32-37,39-40,62-65H,5-9,18-24,50-51H2,1-4H3,(H,55,70)(H,56,71)(H,57,74)(H,58,73)(H,59,69)(H,60,68)(H,61,72)(H,66,67)(H,75,76)(H4,52,53,54)/t26-,27-,32+,33+,34+,35+,36+,37+,39+,40+/m1/s1 |
InChI-Schlüssel |
HLAGKNQFVHAMKL-NNBGWGCZSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(1-hydroxy-3-methylbutan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12429191.png)
![3-methoxy-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B12429193.png)
![(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12429201.png)
![Methyl 5-(7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoate](/img/structure/B12429207.png)
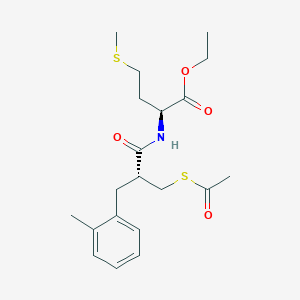
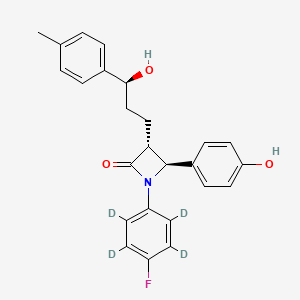
![(1S,2R,19R,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-64-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid;decanal;(E)-dec-4-enal;8-methyldecanal;9-methyldecanal;8-methylnonanal](/img/structure/B12429218.png)
![N-[5-[3-[[4-(2-aminoethyl)piperazin-1-yl]methyl]phenyl]-2-(4-methylpiperazin-1-yl)phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12429220.png)
![5-[4-(5-fluoro-2-methylphenyl)piperazin-1-yl]-N-[4-(1H-imidazol-5-yl)phenyl]pentanamide](/img/structure/B12429228.png)
![1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]-](/img/structure/B12429242.png)
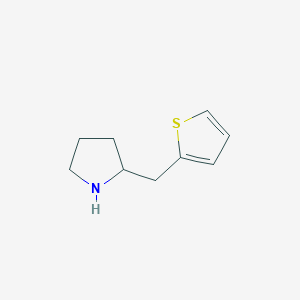
![[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol](/img/structure/B12429256.png)
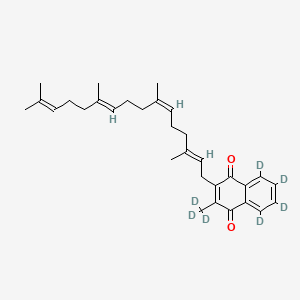
![(4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E,3S)-3-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}but-1-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12429273.png)
